B1576533 Glycocin F

Glycocin F

Cat. No.: B1576533
Attention: For research use only. Not for human or veterinary use.
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Description

Glycocin F is a 43-amino acid, diglycosylated bacteriocin originally isolated from Lactobacillus plantarum KW30 . It is a ribosomally synthesized and post-translationally modified peptide (RiPP) that exhibits potent, reversible bacteriostatic activity against a range of Gram-positive bacteria . Its structure is characterized by a helix-loop-helix motif stabilized by two nested disulfide bonds (Cys5-Cys28 and Cys12-Cys21) and two β-linked N-acetylglucosamine (GlcNAc) moieties . A key structural feature is the presence of both an O-linked GlcNAc at serine residue 18 and a rare S-linked GlcNAc at cysteine residue 43, establishing this compound as a "glycoactive" bacteriocin whose sugar modifications are essential for its biological function . Research indicates that the S-glycosidic linkage is of particular importance, as studies with synthetic glyco-mutants showed that replacing the native O-linkage with an S-linkage increased antibacterial activity, while the reverse substitution decreased activity . The antimicrobial activity of this compound is thought to involve a novel mechanism that may implicate specific components of the bacterial phosphoenolpyruvate:sugar phosphotransferase system (PTS) . Its target range includes several lactobacilli, enterococci, and streptococci, and notably, it shows activity against vancomycin-resistant strains of Enterococcus . This combination of features makes this compound an invaluable research tool for exploring the role of unique post-translational modifications in peptide stability and function, investigating new bacteriostatic mechanisms of action, and developing novel anti-infective agents to combat antibiotic-resistant pathogens .

Properties

bioactivity

Gram+,

sequence

KPAWCWYTLAMCGAGYDSGTCDYMYSHCFGIKHHSSGSSSYHC

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Recent advancements in the total chemical synthesis of glycocin F have allowed researchers to explore its structure-function relationships more deeply. The synthesis of GccF was achieved using native chemical ligation strategies, resulting in a compound that exhibits enhanced antibacterial activity compared to its recombinant counterpart derived from Lactobacillus plantarum .

Key Findings:

  • The chemically synthesized this compound demonstrated an IC50 value of 1.13 ± 0.20 nM, indicating higher potency than previously reported forms .
  • The introduction of glyco-mutants, which replaced O-linked GlcNAc with S-linked versions, provided insights into the importance of glycosidic linkages for bacteriostatic activity .

Antimicrobial Activity

This compound has been shown to possess potent and reversible bacteriostatic activity against a range of Gram-positive bacteria, including enterococci and lactobacilli. Its mechanism of action involves binding to specific phosphotransferase systems (PTS) in bacterial membranes, disrupting sugar-processing activities essential for bacterial growth .

Bacteriostatic Spectrum:

  • Effective against various pathogens including Enterococcus faecalis and Streptococcus pneumoniae.
  • Exhibits increased activity when S-linked GlcNAc is present, enhancing its bacteriostatic properties approximately 53-fold compared to O-linked counterparts .

Genetic Engineering for Enhanced Production

The genetic tools developed for the biosynthesis of this compound have significant implications for its application as an antimicrobial agent. A 7-gene cluster responsible for GccF production has been successfully integrated into an Escherichia coli-lactic acid bacteria shuttle vector, facilitating the efficient generation of this compound analogues .

Implications:

  • This genetic approach allows for the exploration of evolutionary constraints on glycocin scaffolds and their processing by maturation pathway machinery.
  • The engineered strains can be used to produce GccF in larger quantities for both research and potential industrial applications.

Therapeutic Potential

Given the rising concern over multidrug-resistant pathogens, this compound presents a promising avenue for developing new antimicrobial therapies. Its unique structure and mode of action suggest it could be utilized not only as a therapeutic agent but also as a food preservative due to its effectiveness against spoilage organisms .

Potential Applications:

  • Development of glycoconjugate antimicrobials targeting specific bacterial receptors.
  • Use in food preservation to extend shelf life by inhibiting spoilage bacteria.

Case Studies and Research Insights

Several studies have documented the efficacy and applications of this compound in various contexts:

Study Focus Findings
Chemical SynthesisDemonstrated enhanced antibacterial activity through synthetic methods.
Genetic EngineeringSuccessful production of GccF analogues via engineered plasmids in E. coli.
Antimicrobial ActivityConfirmed broad-spectrum bacteriostatic effects against multiple Gram-positive pathogens.

Preparation Methods

Genetic Engineering and Plasmid Construction

  • The entire seven-gene cluster responsible for this compound biosynthesis (gcc genes) has been cloned into an Escherichia coli-lactic acid bacteria shuttle vector, pRV610, creating an 11.2-kbp plasmid (pRV610 gcc) that enables efficient production of this compound and its analogues in Lactobacillus plantarum NC8.
  • This system preserves the natural promoters and regulatory elements, allowing in vivo expression and maturation of this compound, facilitating studies on enzymatic processing and gene regulation.
  • The glycosyltransferase encoded by gccA is responsible for glycosylating both Ser18 and Cys43, with glycosylation at Ser18 being sequence- and spatially-specific.

Production Yields and Activity

  • Recombinant this compound produced via this system shows antibacterial activity similar to natural this compound.
  • Mutagenesis studies (e.g., C43S mutation) reveal that glycosylation on Ser18 alone retains some activity, though reduced compared to the diglycosylated form.

Total Chemical Synthesis of this compound

Native Chemical Ligation (NCL) Strategy

  • This compound has been successfully synthesized chemically using a convergent native chemical ligation approach, combining solid-phase peptide synthesis (SPPS) and chemical ligation techniques.
  • The peptide was divided into three fragments, each synthesized by Fmoc-SPPS incorporating glycosylated amino acids (Fmoc-Cys(GlcNAc(OAc)3)-OH and Fmoc-Ser(GlcNAc(OAc)3)-OH) at the respective positions.
  • Protective groups were carefully managed, and oxidative folding was performed post-ligation to form the correct disulfide bonds, yielding a bioactive folded peptide.

Synthetic Challenges and Solutions

  • The synthesis required advanced techniques to overcome aggregation and low yields, such as:
    • Use of pseudoproline dipeptides to prevent aggregation during elongation.
    • Microwave-assisted SPPS to improve coupling efficiency.
    • Side-chain anchoring and selective deprotection strategies for thioester formation.
  • The overall yield for the full-length this compound synthesis was below 1%, reflecting the complexity of the process.

Bioactivity and Structural Verification

  • Synthetic this compound showed comparable or slightly higher antibacterial activity than recombinant material.
  • Site-selective glyco-mutants were synthesized to probe the role of O- and S-linked GlcNAc moieties, confirming the essential role of the O-linked GlcNAc for activity and the enhancing effect of the S-linked GlcNAc.

Comparative Summary of Preparation Methods

Aspect Recombinant Biosynthesis Total Chemical Synthesis
Starting Material Lactobacillus plantarum NC8 with plasmid pRV610 gcc Synthetic peptides via Fmoc-SPPS and NCL
Glycosylation Enzymatic, via gccA glycosyltransferase Site-specific incorporation of glycosylated amino acids
Yield Moderate, scalable production Low (<1%), labor-intensive
Structural Complexity Natural folding and maturation pathways Requires oxidative folding and careful protection strategies
Activity Comparable to natural this compound Slightly higher or comparable antibacterial activity
Flexibility for Analogs High, via genetic modifications and mutagenesis High, via chemical modifications and glyco-mutant synthesis
Research Utility Allows in vivo study of gene regulation and enzyme roles Enables detailed structure-activity relationship studies

Detailed Research Findings

  • The recombinant system has elucidated that glycosylation at Ser18 is spatially and sequence-specific, critical for activity, while glycosylation at Cys43 enhances activity significantly (~53-fold increase).
  • Chemical synthesis confirmed the importance of the S-glycosidic linkage at Cys43 for enhanced bioactivity and provided a platform for creating glyco-mutants to dissect the contribution of each glycosylation site.
  • Both methods have demonstrated that the disulfide bonds (Cys5-Cys28 and Cys12-Cys21) are crucial for the correct folding and function of this compound.

Q & A

Q. What structural features of Glycocin F are critical for its bacteriostatic activity, and how can they be experimentally validated?

this compound (GccF) contains two glycosylation sites: an O-linked GlcNAc at residue 18 and an S-linked GlcNAc at residue 43. The S-glycosylation at position 43 is pivotal for enhanced antimicrobial activity, as shown by site-directed mutagenesis studies. Researchers can validate these structural contributions using:

  • Native chemical ligation : Synthesize wild-type and mutant peptides (e.g., replacing S- with O-linked glycosylation).
  • Circular dichroism (CD) spectroscopy : Confirm proper folding post-synthesis.
  • Minimum inhibitory concentration (MIC) assays : Compare activity against Gram-positive bacteria (e.g., Lactobacillus plantarum). For example, replacing S-linked GlcNAc at residue 43 with O-linked reduced activity by ~30%, while the reverse substitution increased efficacy by ~20% .

Q. What methodologies are recommended for synthesizing this compound and its analogs with high purity?

A robust synthesis protocol involves:

  • Solid-phase peptide synthesis (SPPS) : For linear peptide backbone assembly.
  • Native chemical ligation (NCL) : To join peptide fragments and introduce glycosylation.
  • HPLC purification : Ensure >95% purity, validated via mass spectrometry.
  • Folding under redox conditions : Mimic physiological environments to achieve native conformation. Critical quality checks include NMR for structural confirmation and antimicrobial assays to verify bioactivity .

Advanced Research Questions

Q. How should researchers design experiments to isolate the effects of glycosidic linkage type (S- vs. O-linked) on this compound’s activity?

A controlled experimental design includes:

  • Mutant preparation : Synthesize four analogs: wild-type (S18/O43), S18/S43, O18/O43, and O18/S43.
  • Standardized bioassays : Use MIC assays against a consistent bacterial strain (e.g., Staphylococcus aureus ATCC 25923) under fixed pH and temperature.
  • Statistical analysis : Apply ANOVA with post-hoc tests to compare activity differences.
  • Structural validation : Use X-ray crystallography or cryo-EM to confirm glycosylation site integrity. This approach minimizes confounding variables and isolates linkage-specific effects .

Q. What strategies can reconcile discrepancies in reported antimicrobial efficacy of this compound across studies?

Contradictions often arise from:

  • Strain-specific responses : Test across a standardized panel of bacterial strains.
  • Variability in peptide purity : Report HPLC and mass spectrometry data for all batches.
  • Assay conditions : Control pH, temperature, and inoculum size rigorously.
  • Data normalization : Express activity relative to a positive control (e.g., nisin). A meta-analysis of published MIC values under standardized conditions is recommended to identify outliers and systemic biases .

Q. How can heterologous expression systems be optimized for high-yield production of bioactive this compound?

Key optimization steps include:

  • Codon optimization : Tailor the gccF gene sequence for expression in E. coli or Lactobacillus hosts.
  • Promoter selection : Use inducible systems (e.g., T7/lacUV5) to regulate expression and reduce toxicity.
  • Post-translational modification : Co-express glycosyltransferases to ensure proper S/O-glycosylation.
  • Purification tags : Use His-tags for IMAC, followed by TEV protease cleavage to retain native structure. Recent studies achieved a 3-fold yield increase in E. coli via codon harmonization .

Methodological Considerations

Table 1: Activity of this compound Analogs in MIC Assays

AnalogGlycosylation (Residue 18/43)MIC (µg/mL) vs. L. plantarum
Wild-typeO-linked/S-linked0.25
S18/S43 mutantS-linked/S-linked0.15
O18/O43 mutantO-linked/O-linked0.50
O18/S43 mutantO-linked/S-linked0.30
Data derived from chemically synthesized analogs .

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